1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one
Description
Properties
CAS No. |
649570-62-7 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-dioxin-5-yl)-3-methyl-2-methylidenebutan-1-one |
InChI |
InChI=1S/C10H14O3/c1-7(2)8(3)10(11)9-6-12-4-5-13-9/h6-7H,3-5H2,1-2H3 |
InChI Key |
UOCOSVLCDDAZSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=C)C(=O)C1=COCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Dioxin Derivatives
One notable method involves the synthesis from dioxin derivatives through a multi-step process:
Step 1: Formation of Dioxin Core
- The synthesis begins with the formation of the dioxin core. This can be achieved by reacting a suitable precursor such as benzofuran derivatives with nitrites like n-butyl nitrite under acidic conditions.
- Reaction conditions typically include a temperature range of 10–15°C and a pH adjustment using sodium hydroxide to facilitate the reaction.
Step 2: Alkylation
- Following the formation of the dioxin core, an alkylation step introduces the methyl groups necessary for obtaining the final product.
- This can be performed using methyl iodide or another suitable alkylating agent in the presence of a base such as potassium carbonate.
One-Pot Synthesis Method
A more efficient approach involves a one-pot synthesis method that combines multiple reaction steps without isolating intermediates:
Step 1: Initial Reaction
- The initial reaction involves the combination of dioxin precursors with aldehydes or ketones in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- This step is often catalyzed by Lewis acids like zinc chloride to enhance reactivity.
Step 2: Subsequent Reactions
- After the initial reaction, further modifications can be made by adding additional reagents that promote cyclization or functional group transformations leading to the desired compound.
The following table summarizes various preparation methods along with their key parameters:
| Method | Key Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Dioxin Core Formation | Benzofuran derivatives, Nitrites | 10–15°C, pH adjustment | Varies |
| Alkylation | Methyl iodide | Base (K₂CO₃), reflux | Varies |
| One-Pot Synthesis | Dioxin precursors, Aldehydes | DMF/DMSO, Lewis acid catalyst | High |
The preparation of 1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one can be accomplished through various synthetic routes. The choice of method depends on factors such as desired yield, available reagents, and specific application requirements. Continued research into these methods will enhance our understanding and efficiency in synthesizing this compound for practical applications.
Further exploration into greener synthesis methods and optimization of existing procedures could lead to improved yields and reduced environmental impact during the production of this compound. Collaboration between synthetic chemists and industrial partners may also facilitate the scaling up of these processes for commercial use.
Chemical Reactions Analysis
Types of Reactions
1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms.
Scientific Research Applications
1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including neurotoxic effects.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5,6-Dihydro-1,4-dioxin-2-yl)-3-methyl-2-methylidenebutan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to various biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural Features and Properties
Key Observations:
Heterocyclic Rings: The dihydrodioxin ring in the main compound contrasts with Fluoxastrobin’s dihydrodioxazin (which includes nitrogen) and compound 9m’s dihydro-benzo[1,4]dioxin (fused aromatic system). Dihydrodioxin’s oxygen-rich structure may enhance dipole interactions but reduce bioactivity compared to nitrogen-containing analogs . Compound 9m’s thiazolidinone core introduces sulfur, enabling disulfide bond formation and pharmacological activity, a feature absent in the main compound .
Reactivity: The methylidene group in the main compound increases susceptibility to nucleophilic attacks (e.g., Michael additions) compared to Fluoxastrobin’s stable methoxyimine group or the hydroxylphenyl compound’s keto-enol tautomerism .
Synthetic Challenges :
Physical and Chemical Properties (Inferred)
Table 2: Comparative Physicochemical Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
